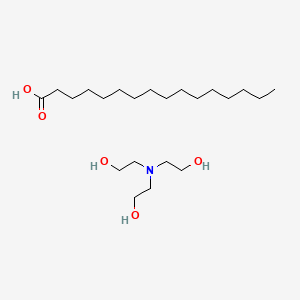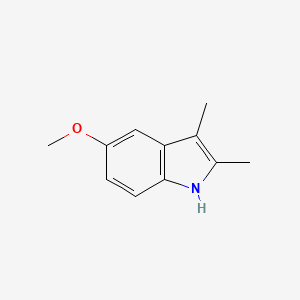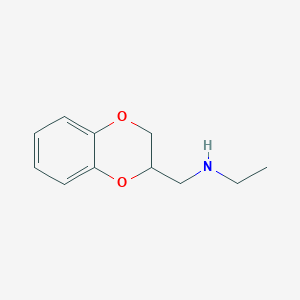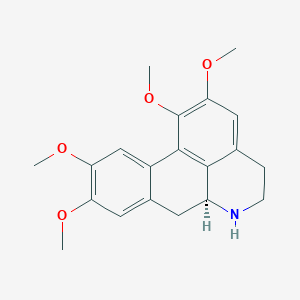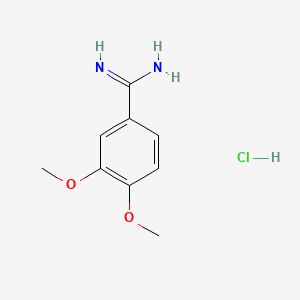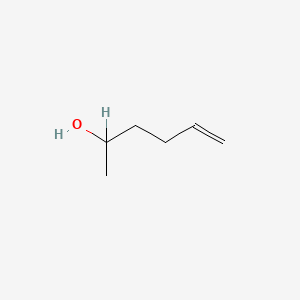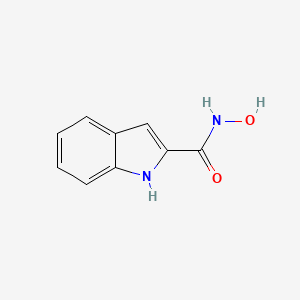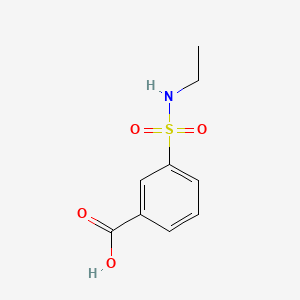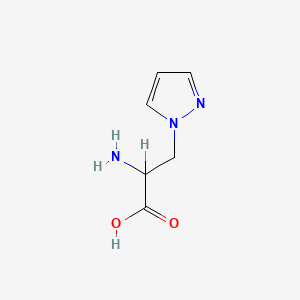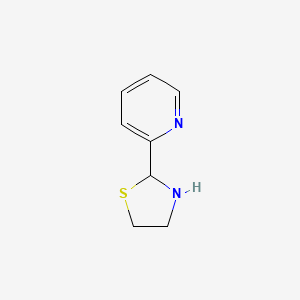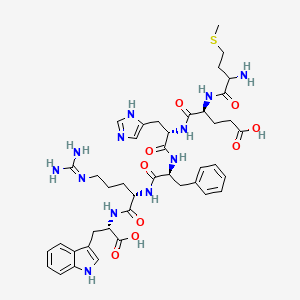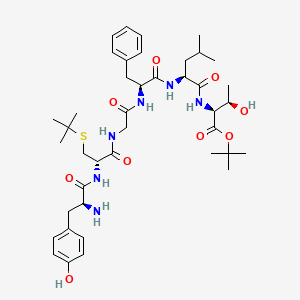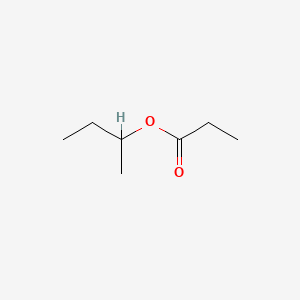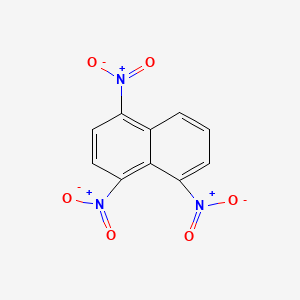
1-Methyl-3-nitro-1H-indole
Descripción general
Descripción
1-Methyl-3-nitro-1H-indole (also known as MNI) is a synthetic compound that has been used in a variety of scientific research applications. MNI has been studied for its potential to serve as a tool for laboratory experiments, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Medicine: Antiviral and Anticancer Applications
1-Methyl-3-nitro-1H-indole derivatives have shown promise in the medical field due to their biological activities. They have been studied for their antiviral properties, particularly against influenza A and Coxsackie B4 virus . Additionally, some derivatives have demonstrated anticancer activities, offering potential therapeutic options for various cancer types .
Agriculture: Plant Growth Regulation
In agriculture, indole derivatives like 1-Methyl-3-nitro-1H-indole play a role in synthesizing plant hormones such as indole-3-acetic acid, which is crucial for plant growth and development . These compounds can be used to regulate plant growth, enhance crop yields, and improve stress resistance in plants.
Material Science: Chemical Precursors
Indole compounds are essential precursors in material science for generating biologically active structures. They are used in multicomponent reactions (MCRs) to create complex molecules with specific properties for various applications .
Environmental Science: Metal Complexes
Indole-containing metal complexes have been explored for their environmental applications. These complexes can play a role in bioremediation processes and environmental monitoring, helping to detect and neutralize pollutants .
Industrial Uses: Synthesis of Bioactive Compounds
Indole derivatives are used industrially to synthesize a wide range of bioactive compounds. These include pharmaceuticals with antiviral, anti-inflammatory, and anticancer properties, which are vital for developing new treatments .
Analytical Chemistry: Electron-Donor-Acceptor Complexes
In analytical chemistry, 1-Methyl-3-nitro-1H-indole is utilized to determine association constants for electron-donor-acceptor complexes, which are important for understanding molecular interactions and designing sensors .
Biotechnology: Biocatalytic Approaches
Biotechnological production of indole derivatives, including 1-Methyl-3-nitro-1H-indole, is gaining traction. These compounds are produced via fermentation and used to create halogenated and oxygenated derivatives with applications in flavor, fragrance, and as therapeutic agents .
Pharmacology: Drug Development
In pharmacology, 1-Methyl-3-nitro-1H-indole derivatives are investigated for their therapeutic potential. They are part of the drug development process, contributing to the creation of new medications for various diseases .
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Methyl-3-nitro-1H-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Methyl-3-nitro-1H-indole may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Methyl-3-nitro-1H-indole may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
1-methyl-3-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-6-9(11(12)13)7-4-2-3-5-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGVFXIFVLBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344932 | |
| Record name | 1-Methyl-3-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36728-89-9 | |
| Record name | 1-Methyl-3-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



